L-fuculose

Enzyme kinetics Substrate specificity Carbohydrate metabolism

L-Fuculose (6-deoxy-L-tagatose) is a deoxyketohexose rare sugar with molecular formula C₆H₁₂O₅ and molecular weight 164.16 Da. It is the ketose isomer of L-fucose, differing in the configuration around the carbonyl carbon.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 13074-08-3
Cat. No. B118470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-fuculose
CAS13074-08-3
Synonyms6-Deoxy-L-tagatose
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(C(C(C(=O)CO)O)O)O
InChIInChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1
InChIKeyQZNPNKJXABGCRC-LFRDXLMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Fuculose (CAS 13074-08-3): Deoxyketohexose Rare Sugar for Biocatalytic Production, Enzyme Studies, and Cell Biology Applications


L-Fuculose (6-deoxy-L-tagatose) is a deoxyketohexose rare sugar with molecular formula C₆H₁₂O₅ and molecular weight 164.16 Da [1]. It is the ketose isomer of L-fucose, differing in the configuration around the carbonyl carbon . This compound occurs naturally as an intermediate in the L-fucose degradation pathway in bacteria, where it is formed from L-fucose via L-fucose isomerase (EC 5.3.1.25) and subsequently phosphorylated by L-fuculokinase (EC 2.7.1.51) to enter central metabolism [2]. L-Fuculose is water-soluble and exists as a clear liquid or crystalline solid depending on formulation [1].

1
Enzyme substrate selection: Reported preferred substrate context for L-fuculokinase and L-fucose isomerase assays; supports bacterial L-fucose degradation pathway studies.
2
Biocatalytic production: Supports enzymatic L-fucose synthesis workflows; ketose entry point with reported favorable equilibrium bias toward L-fucose.
3
Method compatibility: Water-soluble deoxyketohexose; compatible with aqueous enzyme assay and bioconversion systems.

L-Fuculose (CAS 13074-08-3): Why Structurally Similar Rare Sugars Cannot Substitute for This Compound


L-Fuculose cannot be substituted interchangeably with closely related deoxy sugars such as D-ribulose, L-rhamnulose, or L-fucose due to distinct enzyme recognition and stereochemical specificity. While certain enzymes exhibit cross-reactivity among these substrates, the quantitative differences in affinity and catalytic efficiency are substantial. For instance, L-fuculokinase demonstrates approximately 4-fold greater affinity for L-fuculose than for D-ribulose, establishing L-fuculose as the preferred natural substrate [1]. Similarly, L-rhamnulose kinase (RhaB) processes L-fuculose at only 81.3% of its activity toward L-rhamnulose, with no detectable activity toward the aldose forms [2]. In the reverse biosynthetic direction, L-fucose isomerase from Raoultella sp. drives equilibrium strongly toward L-fucose (approximately 9-fold higher proportion) when starting from L-fuculose, meaning L-fuculose is the kinetically and thermodynamically distinct entry point for efficient L-fucose production [3]. These enzyme-level specificities preclude generic substitution in both analytical and preparative workflows.

Enzyme L-Fuculokinase affinity for D-ribulose may be substantially lower; substituting with D-ribulose can alter reaction velocity and effective substrate concentration in kinase assays.
Stereochemical L-Rhamnulose exhibits higher RhaB activity (100% vs. 81.3% for L-fuculose); aldose forms show no detectable activity, limiting cross-substitution for deoxy sugar profiling.
Equilibrium L-Fucose isomerase equilibrium bias may not transfer; starting from L-fucose rather than L-fuculose can shift product distribution away from reported L-fucose yield context.

L-Fuculose (CAS 13074-08-3) Quantitative Differentiation Data: Head-to-Head Substrate Comparisons


L-Fuculose vs. D-Ribulose: 4-Fold Higher Affinity for L-Fuculokinase

L-Fuculose demonstrates markedly higher affinity for L-fuculokinase compared to D-ribulose. The kinase responsible for phosphorylation of both substrates was purified 45.5-fold from E. coli K-12, and throughout purification the ratio of L-fuculokinase to D-ribulokinase activities remained essentially constant, confirming a single enzyme with dual specificity [1]. Kinetic analysis revealed a fourfold greater affinity of the enzyme for L-fuculose than for D-ribulose, as well as higher relative activity on L-fuculose, indicating that L-fuculose is the natural substrate for this enzyme [1].

L-Fuculokinase Affinity vs. D-Ribulose
Head-to-head
4-fold greater affinity for L-fuculose
Supports selection of L-fuculose for higher reaction rates in kinase assays.
E. coli K-12 purified enzyme; relative affinity context.
Enzyme kinetics Substrate specificity Carbohydrate metabolism

L-Fuculose vs. D-Ribulose: Lower Km Value for L-Fucose Isomerase

L-Fucose isomerase (EC 5.3.1.25) exhibits differential substrate binding affinity between L-fuculose and D-ribulose. Under identical assay conditions (pH 10.0, 40°C, recombinant enzyme), the Michaelis constant (Km) for L-fuculose was determined to be 7 mM, while the Km for D-ribulose was 13.7 mM [1]. This approximately 2-fold lower Km value indicates higher binding affinity for L-fuculose. Additionally, the catalytic efficiency (kcat/Km) for L-fuculose was reported as 16.204 mM⁻¹s⁻¹ under the same conditions [2].

L-Fucose Isomerase Km Comparison
Head-to-head
Km 7 mM vs. 13.7 mM for D-ribulose
Reported ~2-fold higher binding affinity; supports lower-substrate-concentration biocatalysis.
pH 10.0, 40°C, recombinant enzyme; kcat/Km 16.204 mM⁻¹s⁻¹ reported.
Biocatalysis Rare sugar production Enzyme kinetics

L-Fuculose as Superior Substrate for L-Fucose Biosynthesis: 9-Fold Equilibrium Advantage

The L-fucose isomerase from Raoultella sp. (RdFucI) catalyzes the reversible interconversion of L-fucose and L-fuculose, but the reaction is strongly biased toward L-fucose formation when starting from L-fuculose. Under equilibrium conditions at 30°C and pH 7, a much higher proportion of L-fucose (~9-fold) was achieved, indicating that the enzyme-catalyzed reaction favors the formation of L-fucose from L-fuculose [1]. Furthermore, RdFucI exhibited higher enzymatic activity for L-fuculose than for L-fucose, and the rate for the reverse reaction (L-fuculose → L-fucose) was higher than that for the forward reaction (L-fucose → L-fuculose) [1]. Optimal activity with L-fuculose as substrate was determined at 40°C and pH 10 [1].

L-Fucose Biosynthesis Equilibrium
Head-to-head
~9-fold equilibrium bias toward L-fucose from L-fuculose
Supports L-fuculose as reported higher-yield starting substrate for enzymatic L-fucose production.
RdFucI enzyme, 30°C, pH 7 equilibrium; 40°C, pH 10 optimal activity.
Biomanufacturing Rare sugar synthesis Enzymatic conversion

L-Fuculose vs. L-Rhamnulose: Differential Substrate Specificity for Rhamnulose Kinase

L-Rhamnulose kinase (RhaB) accepts multiple deoxy sugar substrates but with distinct activity profiles. In direct comparison, RhaB exhibits 100% relative activity toward its native substrate L-rhamnulose, while activity toward L-fuculose is 81.3% of the maximum [1]. Notably, the corresponding aldoses L-rhamnose and L-fucose showed no detectable activity [1]. This demonstrates that while L-fuculose can serve as an alternative substrate for RhaB, it is processed with approximately 19% lower efficiency than L-rhamnulose, and the ketose configuration is essential for enzyme recognition.

RhaB Substrate Specificity
Head-to-head
L-Fuculose 81.3% vs. L-rhamnulose 100% relative activity
Defined activity differential supports substrate specificity profiling; aldoses not detectable.
Purified RhaB assay; 18.7% lower activity context.
Enzyme specificity Deoxy sugar metabolism Biochemical assays

L-Fuculose (CAS 13074-08-3): High-Impact Application Scenarios Based on Quantitative Differentiation


Enzymatic Production of L-Fucose for Pharmaceutical and Cosmetic Applications

L-Fuculose is the kinetically and thermodynamically preferred substrate for the enzymatic synthesis of L-fucose, a rare sugar with established applications in pharmaceutical, cosmetic, and food industries. Using L-fucose isomerase from Raoultella sp. (RdFucI), the equilibrium mixture starting from L-fuculose yields approximately 9-fold higher proportion of L-fucose compared to the reverse reaction, with higher enzymatic activity measured for L-fuculose than for L-fucose [1]. Optimal conversion conditions are 40°C and pH 10 [1]. For biomanufacturing workflows targeting high-yield L-fucose production, L-fuculose provides a demonstrably superior starting material compared to alternative precursors or the reverse reaction approach.

L-Fuculokinase Activity Assays and L-Fucose Catabolic Pathway Studies

For researchers studying the L-fucose degradation pathway in bacteria (comprising L-fucose permease, L-fucose isomerase, L-fuculokinase, and L-fuculose-1-phosphate aldolase), L-fuculose is the authentic metabolic intermediate and the preferred substrate for L-fuculokinase assays. Purified L-fuculokinase from E. coli exhibits approximately 4-fold greater affinity for L-fuculose than for the alternative substrate D-ribulose [2]. Using L-fuculose rather than D-ribulose in kinase assays yields higher reaction velocities and more physiologically relevant data, making it essential for accurate kinetic characterization and inhibitor screening studies targeting this metabolic node.

L-Fucose Isomerase Characterization and Rare Sugar Biocatalyst Development

L-Fucose isomerase (EC 5.3.1.25) catalyzes the reversible isomerization between L-fucose and L-fuculose, with applications in rare sugar production. Quantitative kinetic analysis demonstrates that the enzyme exhibits a lower Michaelis constant (Km) for L-fuculose (7 mM) compared to D-ribulose (13.7 mM) under identical assay conditions (pH 10.0, 40°C), indicating approximately 2-fold higher binding affinity [3]. The catalytic efficiency (kcat/Km) for L-fuculose is 16.204 mM⁻¹s⁻¹ [4]. These parameters establish L-fuculose as the reference substrate for characterizing new L-fucose isomerase variants, performing enzyme engineering campaigns, and benchmarking biocatalyst performance across laboratories.

Deoxy Sugar Substrate Specificity Profiling for Kinase Engineering

L-Rhamnulose kinase (RhaB) and related carbohydrate kinases exhibit distinct activity profiles toward structurally similar deoxy sugars. L-Fuculose shows 81.3% relative activity with RhaB compared to the native substrate L-rhamnulose (100%), while the corresponding aldoses (L-rhamnose and L-fucose) show no detectable activity [5]. This defined activity differential makes L-fuculose a valuable tool compound for substrate specificity profiling, active site mapping, and directed evolution studies aimed at altering kinase substrate preferences. The quantitated 18.7% activity reduction provides a measurable benchmark against which engineered enzyme variants can be compared.

Application
Selection Property
Validation Focus
Enzymatic L-fucose production
Reported equilibrium bias context
L-fucose yield and isomerase conversion efficiency
L-Fuculokinase activity assays
Reported substrate affinity context
Kinase reaction rate and pathway intermediate fidelity
L-Fucose isomerase characterization
Km and kcat/Km reference context
Biocatalyst benchmarking and enzyme engineering endpoints
Deoxy sugar kinase specificity profiling
Relative activity differential context
RhaB substrate recognition and directed evolution benchmarks

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